2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Description

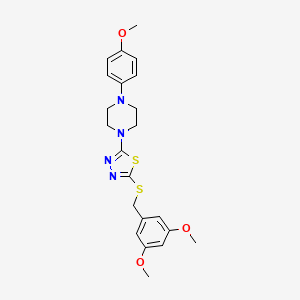

This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in drug design. The structure features a thiadiazole core substituted with a 3,5-dimethoxybenzylthio group at position 2 and a 4-(4-methoxyphenyl)piperazine moiety at position 3.

Properties

IUPAC Name |

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S2/c1-27-18-6-4-17(5-7-18)25-8-10-26(11-9-25)21-23-24-22(31-21)30-15-16-12-19(28-2)14-20(13-16)29-3/h4-7,12-14H,8-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSYGSAFVXOUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Thiadiazole ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Benzyl thioether : A sulfur atom bonded to a benzyl group (3,5-dimethoxybenzyl).

- Piperazine moiety : A six-membered ring containing two nitrogen atoms, substituted with a methoxyphenyl group.

Table 1: Structural Features

| Component | Description |

|---|---|

| Thiadiazole Ring | Contains two nitrogen atoms in a five-membered ring |

| Benzyl Thioether | 3,5-Dimethoxybenzyl group attached via sulfur |

| Piperazine | 4-(4-methoxyphenyl)piperazine structure |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The thiadiazole moiety is known to modulate enzyme activity and receptor binding, which can lead to significant biological responses. The presence of methoxy groups enhances solubility and bioavailability, which are crucial for effective therapeutic action.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound can inhibit the growth of human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with varying IC50 values .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Thiadiazole derivatives have been reported to possess activity against a range of bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole compounds. Modifications in the substituents on the thiadiazole ring or the piperazine moiety can significantly influence their potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy Group Positioning | Enhances solubility and receptor affinity |

| Benzyl Thioether Variation | Alters cytotoxic potency against specific cancer types |

Case Studies

- Study by Alam et al. (2011) : This study evaluated various thiadiazole derivatives for anticancer activity. Compounds with similar structural features demonstrated significant growth inhibition in multiple cancer cell lines .

- Flefel et al. (2017) : Investigated the anticancer effects of thiadiazole thioglycosides on HepG-2 and PC-3 cell lines. The results indicated moderate-to-good anticancer activity, emphasizing the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-((2-Methylbenzyl)thio)-5-(4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (Compound 6a)

- Substituents :

- Thiadiazole core with a 2-methylbenzylthio group (position 2).

- Pyrimidinyloxy phenyl group (position 5).

- Activity: Exhibited antifungal activity against Botrytis cinerea (inhibition rate: 78.3% at 50 µg/mL) and Phomopsis sp. (68.9%) . The trifluoromethyl pyrimidine substituent enhances antifungal potency compared to non-fluorinated analogs.

- Key Difference :

- The target compound’s 4-methoxyphenylpiperazine group may target neurological receptors (e.g., serotonin or dopamine), whereas 6a’s pyrimidine moiety focuses on fungal enzyme inhibition.

Benzothiazole-Linked 1,3,4-Thiadiazole Derivatives

- Example: N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide.

- Substituents :

- Acetamide linker between benzothiazole and thiadiazole.

- 4-Methoxyphenyl group at position 4.

- Activity :

Piperazine-Containing Thiadiazole Derivatives

- Example : 5-(4-(4-Chlorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol.

- Substituents :

- Chlorophenyl-piperazine at position 5.

- Thiol group at position 2.

- Activity :

- Reported serotonin receptor (5-HT1A) affinity (Ki: 12 nM) in preclinical models.

- Key Difference :

- The target compound’s 3,5-dimethoxybenzylthio group may improve metabolic stability over thiol-containing analogs.

Tabulated Comparison of Key Features

Research Findings and Mechanistic Insights

- Antifungal Activity : Fluorinated or trifluoromethyl groups (e.g., in 6a) enhance activity by disrupting fungal membrane integrity .

- CNS Targeting : Piperazine moieties (as in the target compound) are associated with neurotransmitter receptor modulation, but the absence of an acetamide linker may reduce efficacy compared to benzothiazole hybrids .

- Metabolic Stability : Methoxy groups (e.g., 3,5-dimethoxybenzyl in the target) improve resistance to oxidative metabolism compared to methyl or thiol substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.